1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. For example, a common method involves the reaction of 1-bromo-4-iodobenzene with cyclopropyl alcohol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Researchers explore its use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: The methoxy group in this compound can influence its electronic properties and reactivity differently compared to the cyclopropoxy group.
1-Bromo-2-cyclopropoxybenzene: This compound does not have the trifluoromethyl group, which can affect its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-8-4-1-6(10(12,13)14)5-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZFBVMUCSFQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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